3-(3,4-Dimethoxyphenyl)butan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and solvent-free conditions, as seen in the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis . Although the target compound is not a chromen-4-one, the method highlights the potential for efficient synthesis routes that could be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)butan-2-one".
Molecular Structure Analysis
Crystal packing analysis of a structurally related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveals that the molecule is almost planar and exhibits intramolecular hydrogen bonding . This suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may also exhibit planarity and potential for intramolecular interactions, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of a furan derivative from a butane-1,4-dione precursor . This indicates that "3-(3,4-Dimethoxyphenyl)butan-2-one" could potentially undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. For example, the presence of dimethoxy groups in the related compounds suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may have moderate polarity and potential for specific intermolecular interactions such as hydrogen bonding . Additionally, the thermal degradation of a related compound was observed between 230 to 320°C, which may provide a rough estimate for the thermal stability of "3-(3,4-Dimethoxyphenyl)butan-2-one" .
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWFDYWHQAEIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570891 | |
Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)butan-2-one | |
CAS RN |
4156-24-5 | |
Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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